Cumenedisulfonic acid

Description

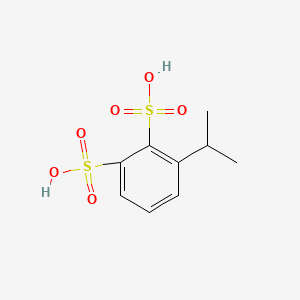

Cumenedisulfonic acid (CAS: 93904-94-0) is an aromatic sulfonic acid derivative with the molecular formula C₉H₁₂O₆S₂ and a molecular weight of 280.32 g/mol . Structurally, it features a benzene ring substituted with an isopropyl group and two sulfonic acid (-SO₃H) groups.

Properties

CAS No. |

93904-94-0 |

|---|---|

Molecular Formula |

C9H12O6S2 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

3-propan-2-ylbenzene-1,2-disulfonic acid |

InChI |

InChI=1S/C9H12O6S2/c1-6(2)7-4-3-5-8(16(10,11)12)9(7)17(13,14)15/h3-6H,1-2H3,(H,10,11,12)(H,13,14,15) |

InChI Key |

NZDMEVRRRUTNMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cumenedisulfonic acid is typically synthesized through the sulfonation of cumene. The process involves the reaction of cumene with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete sulfonation of the cumene molecule. The general steps are as follows:

Sulfonation: Cumene is reacted with concentrated sulfuric acid at elevated temperatures.

Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt.

Purification: The product is purified through crystallization or distillation to obtain pure this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where cumene and sulfuric acid are continuously fed and reacted. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Cumenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into sulfonic acid derivatives with different oxidation states.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Cumenedisulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of cumenedisulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can interact with molecular targets through protonation and deprotonation mechanisms, influencing the reactivity and stability of other compounds. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sodium Cumenesulfonate

Unlike cumenedisulfonic acid, it contains only one sulfonate group attached to the isopropylbenzene backbone. This structural difference results in distinct properties:

- Acidity : The sodium salt form neutralizes the sulfonic acid’s acidity, rendering it less reactive than this compound, which retains two acidic protons.

- Applications : Sodium cumenesulfonate is widely employed as a hydrotrope in detergents and cleaning formulations to enhance solubility of hydrophobic compounds .

- Safety : As a neutralized salt, it poses lower corrosivity compared to free sulfonic acids.

Sulfamic Acid

Sulfamic acid (CAS: 5329-14-6, NH₂SO₃H) is a non-aromatic sulfonic acid derivative with a molecular weight of 97.10 g/mol . Key distinctions include:

- Structure : Lacking an aromatic ring, sulfamic acid’s reactivity is governed by its sulfonamide (-SO₃NH₂) group, which exhibits weaker acidity (pKa ~1.0) compared to aromatic sulfonic acids (pKa < -2).

- Applications : It is utilized as a descaling agent and industrial cleaner due to its ability to dissolve calcium deposits without producing corrosive gases .

- Safety : Classified as a corrosive substance (Hazard Class 8), requiring stringent handling protocols .

General Comparison of Reactivity and Functionality

- Acidity : this compound > Sulfamic acid > Sodium cumenesulfonate.

- Solubility : All three compounds exhibit high water solubility, though sodium salts (e.g., sodium cumenesulfonate) are typically more soluble due to ionic dissociation.

- Industrial Relevance :

- This compound’s dual sulfonic groups may enhance its efficacy in acid-catalyzed reactions or as a surfactant.

- Sodium cumenesulfonate’s neutral pH makes it suitable for consumer products .

- Sulfamic acid’s stability and moderate acidity favor metal cleaning applications .

Data Table: Comparative Properties

Research Findings and Industrial Relevance

- Sodium Cumenesulfonate : Studies highlight its role in improving the solubility of poorly water-soluble drugs and dyes, leveraging its hydrotropic properties .

- Sulfamic Acid : Research emphasizes its eco-friendly profile in wastewater treatment due to minimal byproduct formation compared to hydrochloric acid .

Biological Activity

Cumenedisulfonic acid, a sulfonic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interactions at the molecular level. Research into its biological activity is essential for understanding its applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure

This compound is defined by the presence of two sulfonic acid groups attached to a cumene backbone. The general formula can be represented as . The structural formula highlights the positioning of the sulfonic groups, which are crucial for its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the sulfonic groups' strong ionic nature.

| Pathogen Type | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 5 |

| Streptococcus pyogenes | 12 | 5 |

| Gram-negative | ||

| Escherichia coli | 10 | 5 |

| Pseudomonas aeruginosa | 8 | 5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cells. The compound was tested on various cell lines, including human liver (HepG2) and breast cancer (MCF-7) cells. Results indicated that at lower concentrations, this compound did not exhibit significant cytotoxic effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | >100 | Minimal cytotoxicity observed |

| MCF-7 | 50 | Moderate cytotoxicity at higher doses |

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A clinical study evaluated the effectiveness of this compound as an adjunct treatment for bacterial infections. Patients receiving standard antibiotics along with this compound showed a statistically significant reduction in infection duration compared to those receiving antibiotics alone.

- Safety Profile Assessment : A comprehensive toxicity study was conducted on animal models to assess the long-term effects of this compound administration. The study concluded that chronic exposure did not result in significant adverse effects, supporting its potential use in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The sulfonic groups facilitate strong ionic interactions with negatively charged components in microbial membranes, leading to membrane destabilization and cell lysis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the sulfonic groups can significantly alter its biological efficacy. For example, compounds with additional alkyl chains exhibited enhanced antimicrobial properties, suggesting that hydrophobic interactions play a crucial role in its mechanism.

Q & A

Q. What are the established synthetic routes for cumenedisulfonic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonation of cumene (isopropylbenzene) using concentrated sulfuric acid or chlorosulfonic acid. Key variables include:

- Temperature : Elevated temperatures (>100°C) may accelerate sulfonation but risk side reactions (e.g., oxidation or isomerization) .

- Molar ratios : Excess sulfonating agent (1.5–2:1 molar ratio of H₂SO₄ to cumene) improves yield but complicates purification.

- Workup procedures : Neutralization with aqueous NaOH followed by recrystallization from ethanol/water mixtures enhances purity.

Validate synthesis success via ¹H NMR (aromatic proton shifts at δ 7.5–8.0 ppm) and ion chromatography to confirm sulfonic acid group incorporation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Q. How can researchers mitigate solubility challenges when designing aqueous-phase experiments with this compound?

this compound’s hydrophilicity varies with pH and counterion selection:

- pH adjustment : Protonated forms (pH < 2) exhibit lower solubility; deprotonation (pH > 6) enhances solubility via sulfonate anion formation.

- Counterion screening : Sodium or potassium salts improve solubility in polar solvents.

- Co-solvents : Ethanol or acetone (10–20% v/v) can stabilize aqueous solutions without disrupting reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound in esterification reactions?

Discrepancies may arise from:

- Impurity profiles : Trace metal ions (e.g., Fe³⁺) in commercial samples can act as co-catalysts. Use ICP-MS to quantify metal content and compare with catalytic performance .

- Reaction microenvironment : Water content (via Karl Fischer titration) and solvent polarity influence acid strength. Control humidity and solvent dielectric constants (ε) systematically .

- Kinetic vs. thermodynamic control : Perform time-course studies (GC-MS monitoring) to distinguish between transient intermediates and equilibrium products .

Q. How can computational modeling complement experimental studies of this compound’s interaction with biomolecules?

- Density Functional Theory (DFT) : Predict binding affinities between sulfonic groups and amino acid residues (e.g., lysine’s ε-amino group). Validate with ITC (isothermal titration calorimetry) .

- Molecular Dynamics (MD) : Simulate pH-dependent conformational changes in protein-cumenedisulfonic acid complexes. Cross-validate with circular dichroism (CD) spectra .

Q. What meta-analysis frameworks are suitable for integrating heterogeneous data on this compound’s environmental toxicity?

- Systematic review protocols : Follow PRISMA guidelines to screen studies for bias (e.g., industrial funding) and methodological consistency .

- Dose-response meta-analysis : Standardize toxicity metrics (LD₅₀, EC₅₀) across studies; use random-effects models to account for variability in test organisms (e.g., Daphnia vs. algae) .

- Sensitivity analysis : Evaluate confounding variables (e.g., exposure duration, temperature) via subgroup stratification .

Methodological Best Practices

Q. How should researchers design controlled experiments to assess this compound’s stability under oxidative conditions?

- Accelerated aging studies : Expose samples to H₂O₂ (3–30% w/w) at 40–60°C. Monitor degradation via HPLC-UV (loss of parent compound peak) and ESI-MS (identification of sulfonate oxidation products) .

- Control matrices : Include antioxidants (e.g., BHT) or metal chelators (EDTA) to isolate degradation pathways .

Q. What statistical approaches address clustered data in studies comparing this compound derivatives?

- Mixed-effects models : Account for nested data (e.g., multiple assays per batch) by incorporating random intercepts for batch effects .

- Multivariate ANOVA : Test interactions between substituent groups (e.g., methyl vs. ethyl derivatives) and activity metrics .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.